molecular formula C13H16N2O2 B607240 E1R CAS No. 1301211-78-8

E1R

Cat. No.: B607240
CAS No.: 1301211-78-8
M. Wt: 232.28
InChI Key: ZTGRWYMPQCQTHD-ONGXEEELSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E1R involves several key steps. One of the primary methods includes the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which transforms into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. This intermediate undergoes catalytic hydrogenation to reduce the double bond and eliminate the hydroxy group, forming 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one. This compound is then used as an intermediate in the synthesis of the fluorinated this compound structural derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including ozonation, catalytic hydrogenation, and the use of protective groups to ensure the stability and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

E1R undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of this compound, which exhibit enhanced pharmacological properties .

Scientific Research Applications

E1R has been extensively studied for its potential therapeutic applications. Some of the key areas include:

Comparison with Similar Compounds

E1R is unique among sigma-1 receptor modulators due to its selective allosteric modulation. Similar compounds include:

This compound stands out due to its selective modulation and enhanced pharmacological properties, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRWYMPQCQTHD-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031901
Record name Methylphenylpiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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